PLED

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Polymer Light-Emitting Diodes (PLEDs) are a type of organic light-emitting diode (OLED) that use polymer materials as the active layer. These devices emit light when an electric current is applied, making them useful in display and lighting technologies. PLEDs are known for their flexibility, ease of fabrication, and potential for low-cost production.

Preparation Methods

Synthetic Routes and Reaction Conditions

PLEDs are typically prepared by dissolving conjugated polymers in a solvent and then depositing the solution onto a substrate. The most common method is spin-coating, where the solution is spread evenly across the substrate by spinning it at high speeds. The solvent evaporates, leaving a thin film of the polymer. Other methods include inkjet printing and screen printing, which are suitable for large-area applications.

Industrial Production Methods

In industrial settings, PLEDs are produced using techniques like roll-to-roll processing, which allows for continuous production of large-area devices. This method involves coating a flexible substrate with the polymer solution and then passing it through a series of rollers to create a uniform film. The film is then dried and encapsulated to protect it from environmental degradation.

Chemical Reactions Analysis

Types of Reactions

PLEDs undergo various chemical reactions, including:

Oxidation: The polymer can be oxidized to form radical cations, which are essential for the light-emitting process.

Reduction: Reduction reactions can generate radical anions, which also play a role in light emission.

Substitution: Substitution reactions can modify the polymer’s structure to enhance its light-emitting properties.

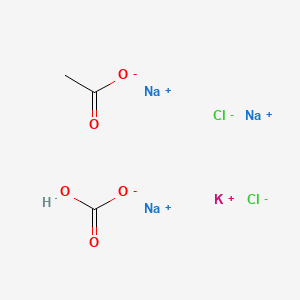

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ferric chloride and iodine.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens and organometallic compounds are employed under controlled conditions to achieve desired modifications.

Major Products Formed

The major products formed from these reactions are modified polymers with enhanced light-emitting properties. These modifications can improve the efficiency, color purity, and stability of the PLEDs.

Scientific Research Applications

PLEDs have a wide range of scientific research applications:

Chemistry: PLEDs are used in the study of conjugated polymers and their electronic properties.

Biology: They are employed in bioimaging and biosensing applications due to their ability to emit light in various colors.

Medicine: PLEDs are explored for use in medical devices, such as wearable health monitors and diagnostic tools.

Industry: PLEDs are used in the production of flexible displays, lighting panels, and signage.

Mechanism of Action

The mechanism of action of PLEDs involves the injection of electrons and holes from the electrodes into the polymer layer. When these charge carriers recombine in the emissive layer, they form excitons, which are excited states of the polymer. The excitons then relax to the ground state, releasing energy in the form of light. The efficiency of this process depends on the polymer’s molecular structure and the quality of the interfaces between the layers.

Comparison with Similar Compounds

PLEDs are compared with other types of OLEDs, such as small-molecule OLEDs (SM-OLEDs). While SM-OLEDs generally offer better performance in terms of efficiency and lifetime, PLEDs have advantages in terms of ease of fabrication and potential for low-cost production. Similar compounds include:

Small-Molecule OLEDs (SM-OLEDs): Known for high efficiency and long lifetime but require complex fabrication processes.

Quantum Dot LEDs (QD-LEDs): Offer high color purity and brightness but are more expensive to produce.

Phosphorescent OLEDs (PHOLEDs): Provide high efficiency by utilizing triplet excitons but involve the use of heavy metals.

PLEDs stand out due to their flexibility, ease of processing, and potential for large-area applications, making them a promising candidate for future display and lighting technologies.

Properties

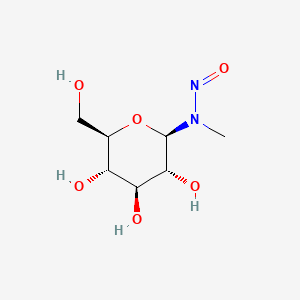

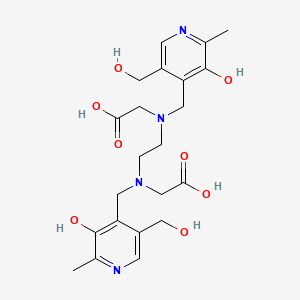

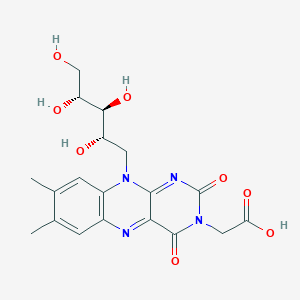

CAS No. |

88969-06-6 |

|---|---|

Molecular Formula |

C22H30N4O8 |

Molecular Weight |

478.5 g/mol |

IUPAC Name |

2-[2-[carboxymethyl-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]amino]acetic acid |

InChI |

InChI=1S/C22H30N4O8/c1-13-21(33)17(15(11-27)5-23-13)7-25(9-19(29)30)3-4-26(10-20(31)32)8-18-16(12-28)6-24-14(2)22(18)34/h5-6,27-28,33-34H,3-4,7-12H2,1-2H3,(H,29,30)(H,31,32) |

InChI Key |

RICKKZXCGCSLIU-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2CO)C)O)CC(=O)O)CC(=O)O)CO |

Canonical SMILES |

CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2CO)C)O)CC(=O)O)CC(=O)O)CO |

Key on ui other cas no. |

88969-06-6 |

Synonyms |

manganese pyridoxyl ethyldiamine MnPLED N,N'-dipyridoxylethylenediamine-N,N'-diacetic acid PLED |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Diamino-3-[3-amino-6-(aminomethyl)-4-hydroxy-5-methoxyoxan-2-yl]oxycyclohexane-1,2-diol](/img/structure/B1217729.png)

![[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-isothiocyanatophenoxy)oxan-2-yl]methyl dihydrogen phosphate](/img/structure/B1217734.png)

![(2S)-2-[[(2S)-2-[[2-[[2-[4-[(4-hydroxyphenyl)methyl]-2-methyl-5-oxoimidazolidin-1-yl]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B1217737.png)

![methyl 1,6,8,14a-tetrahydroxy-11-[(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)amino]-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate](/img/structure/B1217742.png)